molecular formula C14H20N2O9 B13855689 p-Nitrophenyl 2-Acetamido-2-deoxy-b-D-galactopyranoside

p-Nitrophenyl 2-Acetamido-2-deoxy-b-D-galactopyranoside

Cat. No.: B13855689
M. Wt: 360.32 g/mol
InChI Key: NPKSUQBHUMXUNG-ABJJILNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Nitrophenyl 2-Acetamido-2-deoxy-β-D-galactopyranoside: is a synthetic compound widely used in biochemical research. It is a derivative of galactose, modified with a nitrophenyl group and an acetamido group. This compound is often utilized as a chromogenic substrate in enzymatic assays, particularly for detecting and characterizing glycosidases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl 2-Acetamido-2-deoxy-β-D-galactopyranoside typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized conditions for large-scale synthesis. This includes the use of automated reactors, controlled temperatures, and specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Enzymatic hydrolysis is performed using specific glycosidases at optimal pH and temperature conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the nitrophenyl group.

Major Products:

Mechanism of Action

Mechanism: p-Nitrophenyl 2-Acetamido-2-deoxy-β-D-galactopyranoside acts as a substrate for glycosidases. The enzyme cleaves the glycosidic bond, releasing p-nitrophenol and the corresponding sugar .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: p-Nitrophenyl 2-Acetamido-2-deoxy-β-D-galactopyranoside is unique due to its specific structure, which makes it a suitable substrate for detecting and characterizing β-galactosidases. Its chromogenic properties allow for easy detection and quantification of enzymatic activity .

Properties

Molecular Formula

C14H20N2O9

Molecular Weight

360.32 g/mol

IUPAC Name

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide;hydrate

InChI

InChI=1S/C14H18N2O8.H2O/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22;/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18);1H2/t10-,11-,12+,13-,14-;/m1./s1

InChI Key

NPKSUQBHUMXUNG-ABJJILNISA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O.O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O.O

Origin of Product

United States

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